molecular formula C8H18N2O3S B8554215 3-(1-Methyl-4-piperazinylsulfonyl)-1-propanol

3-(1-Methyl-4-piperazinylsulfonyl)-1-propanol

Cat. No. B8554215
M. Wt: 222.31 g/mol
InChI Key: LXIJRVFUBSXRLL-UHFFFAOYSA-N
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Patent
US05389633

Procedure details

Using 3-acetoxypropane-1-sulfonyl chloride and 1-methylpiperazine, the same reaction as in Reference Example 44 and 46 was conducted to produce the title compound. m.p. 90°-93° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][CH2:7][S:8](Cl)(=[O:10])=[O:9])(=O)C.[CH3:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>>[CH3:12][N:13]1[CH2:18][CH2:17][N:16]([S:8]([CH2:7][CH2:6][CH2:5][OH:4])(=[O:9])=[O:10])[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCCS(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same reaction as in Reference Example 44 and 46

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)S(=O)(=O)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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